Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-4-carboxylate
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Description
Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate (CAS# 313685-03-9) is a useful research chemical . It has a molecular weight of 331.8 and a molecular formula of C14H18ClNO4S . The IUPAC name for this compound is ethyl 1-(4-chlorophenyl)sulfonylpiperidine-4-carboxylate .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives, which could potentially be applied to the synthesis of Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate can be represented by the SMILES notation: CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Cl . The InChI representation is: InChI=1S/C14H18ClNO4S/c1-2-20-14(17)11-7-9-16(10-8-11)21(18,19)13-5-3-12(15)4-6-13/h3-6,11H,2,7-10H2,1H3 .
Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate are not available, general reactions involving piperazine derivatives have been reported. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxylate include a boiling point of 444.5±55.0 ℃ at 760 mmHg and a density of 1.3±0.1 g/cm3 . The compound has a complexity of 446 and a topological polar surface area of 72.1 .
Scientific Research Applications
Antimicrobial and Antibacterial Properties Research has shown that compounds structurally related to Ethyl 1-(3-((4-chlorophenyl)sulfonyl)-6-fluoroquinolin-4-yl)piperidine-4-carboxylate exhibit significant antimicrobial and antibacterial activities. For instance, derivatives of the quinolone family have been synthesized and evaluated for their antimycobacterial in vitro and in vivo activities against Mycobacterium tuberculosis and multi-drug resistant Mycobacterium tuberculosis. Among these compounds, one with a similar piperidine and fluoroquinoline structure demonstrated notable efficacy, highlighting its potential as an effective antimycobacterial agent (Senthilkumar et al., 2009).
Photophysical and Photochemical Insights The study of the photophysical properties of norfloxacin, a closely related fluoroquinolone, provides insight into the behavior of this compound. Research into norfloxacin derivatives has explored the role of singlet excited-state deactivation via intramolecular electron transfer, potentially applicable to understanding the photochemical behavior of similar compounds (Cuquerella et al., 2006).
Synthetic Pathways and Chemical Reactions In the realm of chemical synthesis, research on the development of novel synthetic pathways for fluoroquinolone derivatives is pertinent. Studies have focused on creating compounds with enhanced antibacterial properties through novel synthetic methods, including those that might involve similar sulfonyl and piperidine moieties (Khalid et al., 2014). Additionally, investigations into the synthesis of propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole structures have been conducted, indicating a broad interest in the development of compounds with potential anticancer activities, which could extend to compounds with structural similarities to this compound (Rehman et al., 2018).
properties
IUPAC Name |
ethyl 1-[3-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClFN2O4S/c1-2-31-23(28)15-9-11-27(12-10-15)22-19-13-17(25)5-8-20(19)26-14-21(22)32(29,30)18-6-3-16(24)4-7-18/h3-8,13-15H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUODUIZITHXEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClFN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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